Compound Description: MK-0364, also known as Taranabant, is a highly potent and selective cannabinoid-1 receptor (CB1R) inverse agonist. [] It has demonstrated significant efficacy in reducing food intake and weight gain in rodent models of obesity. [] Its binding Ki for the human CB1R is 0.13 nM. [] X-ray crystallography, NMR spectroscopy, and computational studies revealed similar low-energy conformers with a rigid C11-N13-C14-C16-C17 backbone and more flexibility around the C8-C11 and C8-O7 bonds. [] Taranabant binds to the same general area of CB1R as rimonabant but with notable distinctions in detailed interactions. [] In humans, it is primarily eliminated through oxidative metabolism and excretion of metabolites via the biliary/faecal route. []
Relevance: Taranabant shares the key structural motif of a 5-(trifluoromethyl)pyridin-2-yl]oxy group with the target compound 3-Methyl-5-(((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methyl)-1,2,4-oxadiazole. [, , , ]
Compound Description: 873140, also known as Aplaviroc, is a potent allosteric noncompetitive antagonist of the CCR5 receptor. [] It exhibits potent antiviral effects against HIV-1 by blocking the binding of chemokines like 125I-MIP-1α (CCL3). [] 873140 shows a unique divergence in its mechanism of action, effectively blocking the calcium response effects of CCR5 activation by CCL5 (RANTES) despite being an ineffectual antagonist of 125I-RANTES binding. [] It has a remarkably persistent binding to CCR5 with a slow dissociation rate. []
Relevance: While 873140 does not directly share the core structure of 3-Methyl-5-(((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methyl)-1,2,4-oxadiazole, it is considered related because both compounds are classified as allosteric noncompetitive antagonists of chemokine receptors. [, ] They likely bind to distinct allosteric sites on their respective receptors but share a similar mechanism of action in modulating receptor activity. [, ]
Compound Description: SCH-D, also known as Vicriviroc, is another noncompetitive allosteric antagonist of the CCR5 receptor. [] Similar to 873140, it blocks the binding of chemokines to CCR5 and exhibits potent antiviral effects against HIV-1. [, ] It demonstrates potent inhibition of macrophage inflammatory protein-1β-induced monocyte migration and infection of peripheral blood mononuclear cells by R5-HIV-1 strains. []
Relevance: While structurally distinct from 3-Methyl-5-(((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methyl)-1,2,4-oxadiazole, SCH-D is related based on its classification as an allosteric noncompetitive antagonist of the CCR5 receptor. [, ] Both compounds exemplify the potential of targeting chemokine receptors for therapeutic applications.
Compound Description: UK-427,857, commonly known as Maraviroc, is a clinically approved CCR5 antagonist used for the treatment of HIV-1 infection. [] It binds to a distinct allosteric site on CCR5 compared to INCB9471 and acts as a noncompetitive antagonist. [] Maraviroc effectively blocks the binding of chemokines to CCR5, inhibiting HIV-1 entry into cells.
Relevance: UK-427,857, although structurally different from 3-Methyl-5-(((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methyl)-1,2,4-oxadiazole, is relevant as another example of an allosteric noncompetitive CCR5 antagonist. [, ] The shared mechanism of action highlights the therapeutic potential of targeting this receptor for the treatment of HIV-1 and potentially inflammatory diseases.
Compound Description: INCB9471 is a potent and specific inhibitor of human CCR5. [] It has demonstrated safety and efficacy in reducing viral load in phase I and II human clinical trials. [] INCB9471 is a noncompetitive CCR5 inhibitor that rapidly associates with the receptor but dissociates slowly. [] Its potency in blocking CCR5 ligand binding is similar to that of Vicriviroc, Aplaviroc, and Maraviroc. [] INCB9471 may have a different binding site on CCR5 compared to Maraviroc. []
Relevance: Although INCB9471 differs structurally from 3-Methyl-5-(((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methyl)-1,2,4-oxadiazole, both compounds belong to the class of CCR5 antagonists. [] They showcase the diversity of chemical structures that can be designed to target this receptor for therapeutic purposes.
Compound Description: Compound 43c is a potent CB1 antagonist with an IC50 of approximately 1 nM for the CB1 receptor binding. [] It emerged as a promising precandidate for development as an antiobesity agent through extensive SAR studies focusing on pyrazole substituents and the 1,3,4-oxadiazole ring. []
Relevance: Compound 43c shares the 1,3,4-oxadiazole core structure with the target compound 3-Methyl-5-(((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methyl)-1,2,4-oxadiazole. [] Both compounds highlight the versatility of the oxadiazole moiety in designing pharmacologically active molecules.
Overview
1'-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine is a complex organic compound notable for its potential applications in medicinal chemistry and pharmacology. This compound belongs to the class of bipiperidines and incorporates unique functional groups that may influence its biological activity. The presence of a trifluoromethyl group and an oxadiazole moiety suggests potential interactions with biological targets, making it a candidate for further investigation in drug development.
Source and Classification
The compound can be classified as a bipiperidine derivative due to its structural features, which include two piperidine rings. It also includes a 3-methyl-1,2,4-oxadiazole unit, which is known for its diverse chemical reactivity and biological properties. The trifluoromethyl group enhances lipophilicity and may improve the compound's pharmacokinetic properties. The molecular formula and weight are yet to be specified from the available literature.
Synthesis Analysis
Methods
The synthesis of 1'-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine typically involves several key steps:
Formation of Oxadiazole: The oxadiazole ring can be synthesized through the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions. Commonly, sodium hydroxide in dimethyl sulfoxide is employed at room temperature.
Piperidine Ring Formation: The bipiperidine structure can be constructed via cyclization reactions involving appropriate precursors, such as piperidine derivatives and electrophiles.
Substitution Reactions: The introduction of the trifluoromethyl-pyridine moiety may involve nucleophilic substitution reactions where the piperidine nitrogen acts as a nucleophile.
Technical Details
The synthesis requires careful control of reaction conditions (temperature, solvent choice) to ensure high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the structure of intermediates and the final compound.
Molecular Structure Analysis
The molecular structure of 1'-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine consists of:
Bipiperidine Core: Two piperidine rings connected by a carbon bridge.
Oxadiazole Moiety: A five-membered ring containing nitrogen and oxygen atoms.
Trifluoromethyl Group: A highly electronegative functional group that influences the compound's reactivity.
Data
The precise molecular weight and other structural data (e.g., bond lengths and angles) would typically be obtained through computational chemistry methods or X-ray crystallography if available.
Chemical Reactions Analysis
Reactions
The compound can undergo various chemical reactions:
Oxidation: It may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be facilitated by sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Nucleophilic substitutions can occur at the piperidine nitrogen or oxadiazole ring under appropriate conditions.
Technical Details
Each reaction type would require specific conditions (solvent, temperature) to optimize yield and selectivity. Mechanistic studies could provide insights into the pathways involved.
Mechanism of Action
The mechanism of action for 1'-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine likely involves interaction with specific biological targets:
Antimicrobial Activity: Potential inhibition of bacterial cell wall synthesis or interference with essential enzymes.
Anticancer Properties: Interaction with cellular signaling pathways that regulate proliferation and apoptosis.
Data from biological assays would be necessary to elucidate these mechanisms further.
Physical and Chemical Properties Analysis
Physical Properties
The physical properties such as melting point, boiling point, solubility in various solvents (water, ethanol), and density need to be determined experimentally.
Chemical Properties
Chemical properties include reactivity towards acids/bases, stability under various conditions (light, heat), and interaction with biological molecules.
Relevant data from literature or experimental findings would provide insights into these properties.
Applications
Scientific Uses
Medicinal Chemistry: The compound's unique structure makes it a candidate for developing new therapeutic agents targeting various diseases.
Biological Research: Its potential antibacterial and anticancer activities warrant further exploration in pharmacological studies.
Material Science: The compound may also find applications in developing materials with specific electronic or thermal properties due to its unique functional groups.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.